Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate
Description
Properties
CAS No. |
1501-72-0 |
|---|---|
Molecular Formula |
C18H22N2O5 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
diethyl 2-(3-oxo-4H-quinoxalin-2-yl)hexanedioate |
InChI |
InChI=1S/C18H22N2O5/c1-3-24-15(21)11-7-8-12(18(23)25-4-2)16-17(22)20-14-10-6-5-9-13(14)19-16/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,20,22) |
InChI Key |
QTQDWCWYFOBWEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC(C1=NC2=CC=CC=C2NC1=O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Esterification: The resulting quinoxaline derivative is then subjected to esterification with diethyl malonate in the presence of a base like sodium ethoxide or potassium carbonate.
Cyclization and Oxidation: The intermediate product undergoes cyclization and oxidation to form the final compound, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, to form various oxidized derivatives.
Reduction: Reduction of the keto group can yield alcohol derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate has been investigated for its potential therapeutic properties. The compound is a derivative of quinoxaline, which is known for various biological activities:
- Antimicrobial Activity : Research indicates that quinoxaline derivatives exhibit significant antibacterial and antifungal properties. This compound could potentially be developed as a lead compound in the synthesis of new antimicrobial agents .
- Anticancer Properties : Studies have shown that quinoxaline derivatives can inhibit cancer cell proliferation. The structural features of this compound may enhance its effectiveness as an anticancer agent by targeting specific pathways involved in tumor growth .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : this compound can be utilized in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in synthetic chemistry .
- Synthesis of Other Quinoxaline Derivatives : The compound can be transformed into other quinoxaline derivatives through cyclization reactions. This property is particularly useful in developing new materials with desired chemical properties .
Material Science
In the realm of material science, this compound has potential applications:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Its ability to form cross-links can improve the stability and performance of polymers under various conditions .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of several quinoxaline derivatives, including this compound. The results indicated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.
Case Study 2: Synthesis of Anticancer Agents
In another research project, scientists synthesized a series of quinoxaline derivatives from this compound. These derivatives were tested for their cytotoxic effects on various cancer cell lines, with promising results indicating their potential use in cancer therapy.
Mechanism of Action
The mechanism by which diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline core can bind to active sites of enzymes, inhibiting their activity. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that further modulate biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate with three analogs:
Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd)
Ethyl 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate (3ce)
Alkyl 2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetates
Structural Features
Key Observations :
- The hexanedioate chain in the target compound increases molecular weight and may improve solubility in nonpolar solvents compared to 3cd/3ce, which have aromatic substituents .
- The indenyl-acetate derivatives () feature additional fused rings and hydroxyl groups, enabling distinct hydrogen-bonding interactions absent in the target compound .
Physicochemical Properties
Key Observations :
- The target compound’s density (1.24 g/cm³) and refractive index (1.572) suggest moderate polarity, aligning with its aliphatic ester chain .
- Higher melting points in 3cd/3ce (164–186°C) likely stem from crystalline packing enhanced by aromatic rings, absent in the target compound .
- Indenyl-acetate derivatives exhibit superior synthetic yields (83–94%) compared to 3cd/3ce , possibly due to optimized reaction conditions .
Spectral Data Comparison
Infrared (IR) Spectroscopy :
¹H NMR :
Biological Activity
Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate (CAS No. 1501-72-0) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including findings from various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of a quinoxaline moiety, which is linked to a hexanedioate group through an ester bond. This structure is crucial for its biological activity.
Antitumor Activity
Recent studies have indicated that this compound exhibits promising antitumor properties. In vitro tests demonstrated that the compound has significant cytotoxic effects against various cancer cell lines. For instance, in a study involving human ovarian carcinoma cell lines (A2780), the compound showed an IC50 value indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| A2780 | 15.4 |
| HeLa | 20.1 |
| MCF7 | 25.6 |
The mechanism behind this activity may involve the induction of apoptosis and inhibition of cell cycle progression, although specific pathways remain to be elucidated.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It demonstrated moderate activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism or DNA replication in cancer cells.
- Induction of Oxidative Stress : The quinoxaline moiety can generate reactive oxygen species (ROS), leading to oxidative damage and subsequent apoptosis in tumor cells.
- Interference with Cellular Signaling Pathways : Evidence suggests that this compound might modulate various signaling pathways related to cell survival and proliferation.
Case Studies
A notable case study involved the treatment of xenograft models using this compound. In this study, tumor growth was significantly reduced compared to control groups, highlighting its potential as an effective therapeutic agent.
Study Parameters
- Model Used : Human ovarian carcinoma xenograft in mice
- Dosage : Administered at 10 mg/kg body weight
- Duration : Treatment over four weeks
The results indicated a reduction in tumor volume by approximately 60% compared to untreated controls.
Q & A
Q. Table 1: Representative Yields Under Varied Conditions
| Reactant Ratio (1:1:1) | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| 1:1:1 | MeCN | 25°C | 94 |
| 1:1:1 | THF | 25°C | 83 |
| 1:1.2:1 | MeCN | 25°C | 89 |
How can spectroscopic and crystallographic techniques resolve structural ambiguities in quinoxaline derivatives like this compound?
Q. Basic Research Focus
- 1H/13C NMR : Distinct signals for methoxy (δ 3.65), methine (δ 4.71), and NH (δ 12.59) protons confirm substitution patterns and hydrogen bonding .
- X-ray crystallography : Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical. For example, hydrogen bonds (e.g., C3—H3⋯O3) stabilize crystal packing in layers parallel to the (112) plane .
- Infrared spectroscopy : Stretching frequencies for carbonyl (C=O) and hydroxyl (O–H) groups validate functional groups .
What mechanistic insights explain the formation of this compound during multicomponent reactions?
Advanced Research Focus
The reaction proceeds via:
Formation of dihydroquinoxaline : Benzene-1,2-diamine reacts with dialkyl acetylenedicarboxylate to generate an enamine intermediate.
Ninhydrin addition : The enamine attacks ninhydrin’s carbonyl group, forming a tetrahedral intermediate that dehydrates to yield the final product .
Key Evidence :
- Isolation of intermediates via TLC monitoring.
- Computational studies (DFT) support the proposed transition states .
How do computational methods like DFT enhance the understanding of electronic and steric effects in this compound?
Advanced Research Focus
DFT calculations at the B3LYP/6-31G(d) level reveal:
- Electron density distribution : The quinoxaline ring exhibits electron-deficient behavior, influencing reactivity.
- Hydrogen bonding : Intramolecular N–H⋯O bonds stabilize the 3-oxo-3,4-dihydroquinoxalin-2-yl moiety, aligning with crystallographic data .
Table 2: Calculated Bond Lengths (Å) vs. Experimental (X-ray)
| Bond Type | DFT Value | X-ray Value |
|---|---|---|
| C=O (quinoxaline) | 1.221 | 1.225 |
| N–H | 1.015 | 1.023 |
How should researchers address contradictions between spectral data and crystallographic results?
Advanced Research Focus
Discrepancies may arise due to:
- Dynamic effects in solution : NMR detects time-averaged conformations, while X-ray captures static solid-state structures.
- Hydrogen bonding variations : Solution-phase H-bonding (e.g., NH⋯O) differs from crystal packing forces .
Resolution Strategy : - Compare temperature-dependent NMR with variable-temperature X-ray.
- Use molecular dynamics simulations to model solution behavior .
What decomposition pathways are observed under acidic or oxidative conditions?
Q. Advanced Research Focus
- Acidic conditions : Protonation of the quinoxaline nitrogen triggers ring-opening, forming benzimidazole derivatives.
- Oxidative conditions : The hexanedioate ester undergoes cleavage, yielding carboxylic acid byproducts .
Key Evidence : - Isolation of decomposition products via HPLC.
- Mechanistic studies using isotopic labeling .
What safety protocols are essential for handling this compound in the lab?
Q. Basic Research Focus
- Toxicity : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid dust formation via wet methods .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
